SM-102

Catalog No.
S3314136
CAS No.
2089251-47-6
M.F
C44H87NO5
M. Wt
710.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SM-102

CAS Number

2089251-47-6

Product Name

SM-102

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

BGNVBNJYBVCBJH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

SM-102 is a synthetic amino lipid that plays a crucial role in the formation of lipid nanoparticles, which are essential for delivering messenger RNA-based vaccines, notably the Moderna COVID-19 vaccine. As an ionizable cationic lipid, SM-102 possesses a pKa of approximately 6.68, allowing it to maintain a relatively neutral charge at physiological pH while becoming positively charged within the nanoparticle environment. This property enables it to effectively bind to the negatively charged backbone of messenger RNA, facilitating cellular uptake through receptor-mediated endocytosis .

SM-102's primary function lies in its contribution to LNP formation. Here's the mechanism:

  • SM-102 interacts with negatively charged mRNA molecules through its positively charged head group [].
  • The hydrophobic tails of SM-102 cluster together, forming a protective shell around the mRNA [].
  • Other helper lipids like cholesterol and PEGylated lipids are incorporated into the LNP structure to enhance stability and delivery [].
  • Once delivered to the target cells, the LNPs are taken up by cellular machinery, releasing the mRNA into the cytoplasm [].
  • The mRNA can then be translated by ribosomes into the desired protein product [].

Limited data exists on the specific safety profile of SM-102. However, some potential concerns associated with cationic lipids like SM-102 include []:

  • Cytotoxicity: In high concentrations, cationic lipids may damage cell membranes, leading to cell death.
  • Immunogenicity: The positive charge of SM-102 might trigger unintended immune responses.

Lipid Nanoparticle (LNP) Formation:

  • SM-102 is a key component in forming LNPs []. LNPs are microscopic spheres composed of different lipids, including SM-102. These spheres can encapsulate various molecules, such as:
    • Messenger RNA (mRNA): This genetic material carries instructions for protein synthesis. Researchers are exploring mRNA-based therapies for various diseases, and LNPs can help deliver mRNA into cells [, ].
    • Small interfering RNA (siRNA): This molecule can silence specific genes. Researchers are studying siRNA for its potential in treating various diseases [].

Delivery of Therapeutic Molecules:

  • Once LNPs containing therapeutic molecules are formed, researchers can introduce them into the body through various routes, such as injection or inhalation [].
  • SM-102's properties are being investigated to improve LNP delivery efficiency. This includes:
    • Cellular uptake: Researchers are studying how efficiently SM-102-containing LNPs enter cells [].
    • Endosomal escape: Once inside cells, LNPs need to escape from endosomes (cellular compartments) to release their cargo. Researchers are investigating how SM-102 can facilitate this process [].

  • Ester Hydrolysis: Upon release of messenger RNA, SM-102 is metabolized through ester hydrolysis, leading to the elimination of its aliphatic head group via biliary excretion .
  • Protonation: In acidic environments, SM-102 can become protonated, enhancing its cationic nature and improving binding capabilities with nucleic acids.
  • Alkylation Reaction: The synthesis of SM-102 involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester to yield the final product .

SM-102 exhibits notable biological activity primarily through its role in mRNA delivery systems. By forming lipid nanoparticles, it protects fragile messenger RNA molecules from degradation and facilitates their transport into cells. This mechanism is vital for effective vaccination strategies, as it allows for the expression of target proteins within host cells, eliciting an immune response. Additionally, SM-102 has been utilized in bioluminescence imaging studies when combined with luciferase-encoding messenger RNA .

The synthesis of SM-102 was first detailed in a patent application by Moderna in 2017. The process involves several steps:

  • Formation of the Lipid Bromo Ester: A bromo ester is prepared from fatty acids.
  • Alkylation Reaction: A secondary amine is reacted with the lipid bromo ester to produce SM-102.
text
HO(CH2)2NH(CH2)7CO2CH(C8H17)2 + Br(CH2)5CO2C11H23 → SM-102

This method ensures the production of high-purity SM-102 suitable for use in lipid nanoparticles .

SM-102 has several key applications:

  • mRNA Vaccine Delivery: It is primarily used in the formulation of lipid nanoparticles for mRNA vaccines, including those for COVID-19.
  • Bioluminescence Imaging: When used with luciferase mRNA, it facilitates non-invasive imaging techniques in animal models .
  • Gene Therapy: Its properties make it suitable for applications in gene therapy where nucleic acid delivery is required.

Studies have shown that SM-102 interacts effectively with various nucleic acids due to its cationic nature. This interaction is crucial for enhancing transfection efficiency and cellular uptake. Research indicates that lipid nanoparticles containing SM-102 demonstrate improved transfection efficacy compared to other formulations, making it a preferred choice in mRNA delivery systems .

Several compounds share similarities with SM-102 in terms of structure and function. These include:

Compound NameDescriptionUnique Features
A18-Iso5p19An ionizable lipid used for mRNA deliveryHas a different head group structure
DLin-MC3-DMAAnother cationic lipid for mRNA encapsulationExhibits different pharmacokinetic properties
C12-200A synthetic cationic lipidTypically used in DNA delivery systems

SM-102 stands out due to its specific design tailored for mRNA applications and its successful integration into commercial vaccine formulations like the Moderna COVID-19 vaccine .

XLogP3

15.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

709.65842488 g/mol

Monoisotopic Mass

709.65842488 g/mol

Heavy Atom Count

50

UNII

T7OBQ65G2I

Wikipedia

SM-102

Dates

Modify: 2023-08-19

Hassett, Kimberly J.; Benenato, Kerry E.; Jacquinet, Eric; Lee, Aisha; Woods, Angela; Yuzhakov, Olga; Himansu, Sunny; Deterling, Jessica; Geilich, Benjamin M.; Ketova, Tatiana; Mihai, Cosmin; Lynn, Andy; McFadyen, Iain; Moore, Melissa J.; Senn, Joseph J.; Stanton, Matthew G.; Almarsson, Örn; Ciaramella, Giuseppe; Brito, Luis A. (April 2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines". Molecular Therapy: Nucleic Acids. 15: 1–11. doi:10.1016/j.omtn.2019.01.013. PMC 6383180. PMID 30785039.

Safety and Immunogenicity Study of 2019-nCoV Vaccine (mRNA-1273) for Prophylaxis of SARS-CoV-2 Infection (COVID-19), clinicaltrials.gov (US NIH/NLM), identifier NCT04283461. Accessed Jan. 17, 2021.

Clinical study protocol mRNA-1273-P301, Amendment 6, ModernaTX, Inc., Dec. 23, 2020; accessed on line Jan. 17, 2021.

COVID-19 Vaccines: Update on Allergic Reactions, Contraindications, and Precautions, Clinician Outreach and Communication Activity (COCA) Webinar, Wednesday, December 30, 2020, CDC (US HHS); accessed on line Jan. 17, 2021.

Fact Sheet for Healthcare Providers Administering Vaccine (PDF). U.S. Food and Drug Administration (FDA) (Report). Moderna.

"Moderna COVID-19 Vaccine Standing Orders for Administering Vaccine to Persons 18 Years of Age and Older" (PDF). U.S. Centers for Disease Control and Prevention (CDC).

"Messengers of hope". editorial. Nat Biotechnol. 39 (1): 1. January 2021. doi:10.1038/s41587-020-00807-1. PMC 7771724. PMID 33376248.

Cross, Ryan. "Without these lipid shells, there would be no mRNA vaccines for COVID-19". Chemical & Engineering News. Retrieved 30 June 2021.

Buschmann, Michael D.; Carrasco, Manuel J.; Alishetty, Suman; Paige, Mikell; Alameh, Mohamad Gabriel; Weissman, Drew (19 January 2021). "Nanomaterial Delivery Systems for mRNA Vaccines". Vaccines. 9 (1): 11. doi:10.3390/vaccines9010065. PMC 7836001. PMID 33478109.

Tao, Weikang; Davide, Joseph P; Cai, Mingmei; Zhang, Guo-Jun; South, Victoria J; Matter, Andrea; Ng, Bruce; Zhang, Ye; Sepp-Lorenzino, Laura (September 2010). "Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver". Molecular Therapy. 18 (9): 1. doi:10.1038/mt.2010.147. PMC 2956923. Retrieved 21 October 2021.

"SM-102 (CAS 2089251-47-6)". www.caymanchem.com. Retrieved 21 October 2021.

Sabnis, S., Kumarasinghe , E.S., Salerno, T., et al. A novel amino lipid series for mRNA delivery: Improved endosomal escape and sustained pharmacology and safety in non-human primates. Mol. Ther. 26(6), 1509-1519 (2018).

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